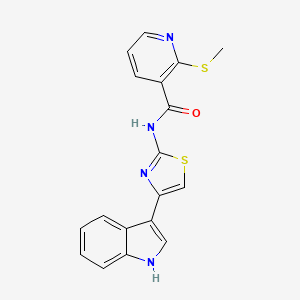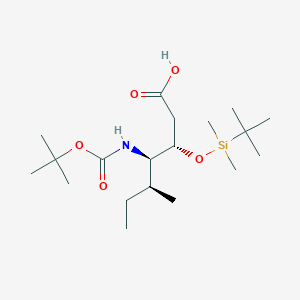
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include tert-butyl dimethylsilyl chloride for silylation and tert-butoxycarbonyl chloride for carbamoylation. Reaction conditions may involve the use of organic solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
相似化合物的比较
Similar Compounds
- (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoic acid
- (3S,4R,5S)-4-amino-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
Uniqueness
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is unique due to its specific combination of protective groups and stereochemistry, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research contexts.
属性
分子式 |
C19H39NO5Si |
|---|---|
分子量 |
389.6 g/mol |
IUPAC 名称 |
(3S,4R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C19H39NO5Si/c1-11-13(2)16(20-17(23)24-18(3,4)5)14(12-15(21)22)25-26(9,10)19(6,7)8/h13-14,16H,11-12H2,1-10H3,(H,20,23)(H,21,22)/t13-,14-,16+/m0/s1 |
InChI 键 |
LQDVZCJICIDDAN-OFQRWUPVSA-N |
手性 SMILES |
CC[C@H](C)[C@H]([C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
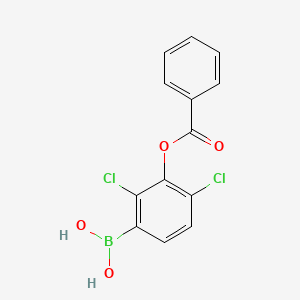
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
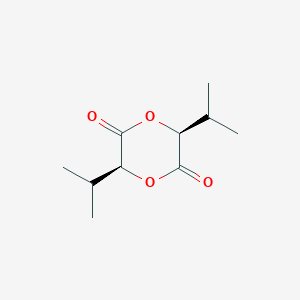
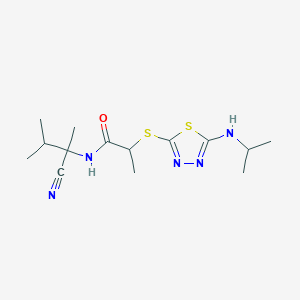
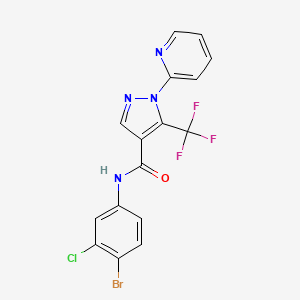
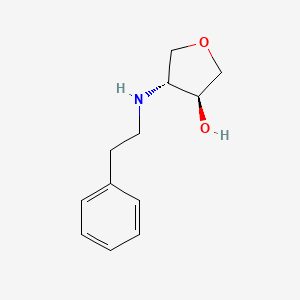
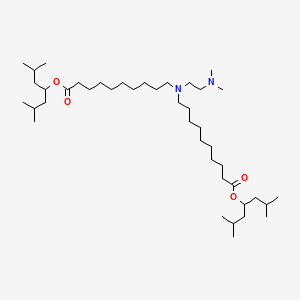
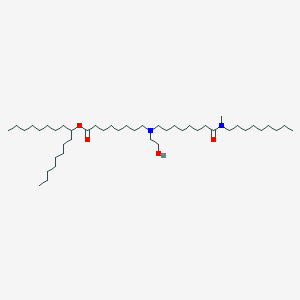
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
